Bis(2-butyloctyl) butanedioate
Description
Structure
2D Structure
Properties
CAS No. |
488831-08-9 |
|---|---|
Molecular Formula |
C28H54O4 |
Molecular Weight |
454.7 g/mol |
IUPAC Name |
bis(2-butyloctyl) butanedioate |
InChI |
InChI=1S/C28H54O4/c1-5-9-13-15-19-25(17-11-7-3)23-31-27(29)21-22-28(30)32-24-26(18-12-8-4)20-16-14-10-6-2/h25-26H,5-24H2,1-4H3 |
InChI Key |
WCOODKZIRYHJJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCC)COC(=O)CCC(=O)OCC(CCCC)CCCCCC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Esterification Pathways for Bis(2-butyloctyl) Butanedioate Synthesis
The most direct and commonly employed method for the synthesis of this compound is the direct esterification of a dicarboxylic acid with a branched alcohol.
Succinic Acid + 2 (2-Butyl-1-octanol) ⇌ this compound + 2 H₂O
This equilibrium reaction is typically driven towards the product side by removing water as it is formed, often through azeotropic distillation using a suitable solvent like toluene. ijcce.ac.ir
The esterification reaction requires a catalyst to proceed at a reasonable rate. Both homogeneous and potentially heterogeneous or biocatalytic systems can be considered.
Concentrated sulfuric acid is a widely used and effective homogeneous catalyst for the synthesis of this compound. researchgate.netbiointerfaceresearch.com Typically, it is used in catalytic amounts, such as 2% by weight of the dicarboxylic acid. researchgate.net
The reaction mechanism under homogeneous acid catalysis involves the protonation of the carbonyl oxygen of succinic acid by the acid catalyst. This initial protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of 2-butyl-1-octanol (B151752). The subsequent steps involve the formation of a tetrahedral intermediate, followed by the elimination of a water molecule and deprotonation to regenerate the catalyst and yield the ester. This process occurs sequentially for both carboxylic acid groups of the succinic acid to form the final diester.
While the use of homogeneous catalysts like sulfuric acid is effective, there is growing interest in more environmentally friendly and easily separable catalytic systems.
Heterogeneous Catalysis: Solid acid catalysts offer advantages such as ease of separation from the reaction mixture and potential for reuse. Although specific studies on the use of heterogeneous catalysts for the synthesis of this compound are not extensively documented in the reviewed literature, various solid acid catalysts are known to be effective for esterification reactions in general. These include ion-exchange resins, zeolites, and supported metal oxides. For instance, studies have shown the effectiveness of catalysts like tungstophosphoric acid supported on MCM-41 for the diesterification of succinic acid with other alcohols, suggesting a potential application for the synthesis of the target compound.
Biocatalytic Approaches: The use of enzymes, particularly lipases, as catalysts for esterification reactions is a well-established green alternative to chemical catalysts. Lipases can operate under mild reaction conditions and exhibit high selectivity. The enzymatic esterification of succinic acid with various alcohols has been reported. researchgate.netnih.gov For example, Candida antarctica lipase (B570770) B (often immobilized as Novozym 435) has been successfully used for the acylation of secondary alcohols with succinic anhydride (B1165640) and the esterification of succinic acid with ethanol. nih.govrsc.org While direct reports on the lipase-catalyzed synthesis of this compound are scarce in the provided search results, the existing literature on lipase-catalyzed esterifications of succinic acid suggests that this is a viable and promising synthetic route to explore. researchgate.netnih.gov
To maximize the yield and efficiency of the synthesis of this compound, optimization of various reaction parameters is crucial.
The stoichiometry of the reactants plays a significant role in driving the esterification equilibrium towards the product side. In the synthesis of this compound from succinic acid and 2-butyl-1-octanol, a molar excess of the alcohol is often employed.
Research has demonstrated that a mole ratio of 1:2 of dicarboxylic acid (succinic acid) to the branched alcohol (2-butyl-1-octanol) is commonly used. ijcce.ac.irresearchgate.net This ratio ensures that there is sufficient alcohol to react with both carboxylic acid groups of the succinic acid. In some methodologies, a slight excess of the alcohol may be used to further shift the equilibrium towards the formation of the diester and to compensate for any potential side reactions or loss of alcohol during the reaction. The optimization of this ratio is a key factor in achieving high yields of the desired product.
Research Findings on the Synthesis of Di(2-butyloctyl) Succinate (B1194679)
The following table summarizes key findings from research on the synthesis of di(2-butyloctyl) succinate, another name for this compound.
| Reactants | Catalyst | Molar Ratio (Acid:Alcohol) | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Succinic Acid, 2-Butyl-1-octanol | Sulfuric Acid | 1:2 | 120-130 | 4 | 98 | researchgate.netbiointerfaceresearch.com |
| Succinic Acid, 2-Butyl-1-octanol | Sulfuric Acid | 1:2 | 120-130 | Not Specified | 85-98 | ijcce.ac.ir |
Optimization of Reaction Parameters
Temperature and Reaction Duration Effects on Yield
Temperature and reaction time are critical parameters that significantly influence the rate and yield of the esterification reaction. numberanalytics.com Elevated temperatures generally increase the reaction rate by providing the necessary activation energy for the reaction to proceed. numberanalytics.comquora.com However, excessively high temperatures can lead to the degradation of reactants or the final ester product.
In the synthesis of di(2-butyloctyl) dicarboxylate esters, including the butanedioate derivative, reactions are typically conducted at elevated temperatures to ensure a reasonable reaction rate. Research on the synthesis of similar branched dicarboxylate esters indicates that heating the reaction mixture in an oil bath to a temperature range of 120-130°C is effective. researchgate.net The duration of the reaction is not fixed but is continued until the theoretical amount of water, a byproduct of the esterification, is collected. researchgate.net This indicates that the reaction is driven to completion by monitoring the removal of water. quora.com
Influence of Water Removal Techniques
The esterification of butanedioic acid with 2-butyl-1-octanol is a reversible reaction. numberanalytics.com To maximize the yield of this compound, the equilibrium must be shifted towards the products, in accordance with Le Châtelier's principle. quora.com This is most effectively achieved by continuously removing water from the reaction mixture as it is formed. numberanalytics.comquora.com
A common and efficient method employed for this purpose is the use of a Dean-Stark apparatus. researchgate.net This piece of laboratory glassware allows for the azeotropic distillation of water with an immiscible solvent, such as toluene. The solvent and water vapor distill from the reaction flask, condense, and are collected in a graduated tube. The denser water separates and settles at the bottom of the tube, while the lighter, immiscible solvent overflows and returns to the reaction flask. This continuous removal of water drives the reaction forward, leading to a high conversion of the carboxylic acid and alcohol into the desired ester. researchgate.netcsic.es
Yield Maximization and Purity Considerations
Maximizing the yield and ensuring the high purity of this compound involves careful control of reaction conditions and effective post-synthesis purification. High yields, reported to be in the range of 88–98% for di(2-butyloctyl) dicarboxylate esters, are achievable under optimized conditions. researchgate.netbiointerfaceresearch.com
Factors Affecting Esterification Yield (e.g., Dicarboxylic Acid Chain Length)
Several factors influence the final yield of the esterification process. numberanalytics.comquora.com One of the most significant is the structure of the reactants, particularly the chain length of the dicarboxylic acid. biointerfaceresearch.comresearchgate.net Studies have shown that for the synthesis of di(2-butyloctyl) dicarboxylate esters, the yield percentage is inversely related to the length of the dicarboxylic acid's carbon chain. biointerfaceresearch.comsid.ir
For instance, the synthesis of Di(2-butyloctyl) succinate (the butanedioate ester) has been reported to achieve a yield of 98%, the highest among a series of dicarboxylate esters synthesized from acids of varying chain lengths. biointerfaceresearch.comsid.ir In contrast, the yield for Di(2-butyloctyl) dodecanedioate, which has a significantly longer carbon chain, was found to be the lowest at 88%. biointerfaceresearch.com
| Dicarboxylic Acid | Ester Product Name | Yield Percentage (%) |
|---|---|---|
| Succinic Acid | Di(2-butyloctyl) succinate | 98 |
| Dodecanedioic Acid | Di(2-butyloctyl) dodecanedioate | 88 |
Post-Synthesis Purification and Isolation Techniques
Following the completion of the esterification reaction, the crude product is a mixture containing the desired this compound, unreacted starting materials, the acid catalyst, and various byproducts. A multi-step purification process is therefore essential to isolate the pure ester.
Solvent Extraction and Washing Procedures
The initial step in the workup procedure often involves neutralizing the acid catalyst and removing water-soluble impurities. The reaction mixture is first cooled to room temperature and may be quenched by adding water. rsc.org The organic layer, containing the ester, is then separated from the aqueous layer.
This is followed by a series of washing steps. The organic phase is typically washed sequentially with a basic solution, such as a saturated sodium bicarbonate (NaHCO₃) solution, to neutralize and remove any remaining acid catalyst. nih.gov Subsequently, it is washed with water and then with brine (a saturated aqueous solution of NaCl) to remove residual water and other water-soluble impurities. nih.gov The purified organic layer is then dried over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), to remove any remaining traces of water. rsc.orgnih.gov The drying agent is then removed by filtration.
Evaporation and Distillation Methods
After the washing and drying steps, the solvent used during the reaction and extraction (e.g., toluene, dichloromethane, or ethyl acetate) must be removed. nih.govrsc.org This is typically accomplished using a rotary evaporator under reduced pressure. researchgate.net This technique allows for the rapid and gentle removal of volatile solvents at a temperature lower than their atmospheric boiling point, which prevents thermal degradation of the ester product. researchgate.net
Chromatographic Separation for Enhanced Purity
Following the synthesis of this compound, achieving a high degree of purity is paramount for its intended applications. The crude product mixture typically contains unreacted starting materials, such as butanedioic acid and 2-butyl-1-octanol, as well as potential side products from the esterification reaction. To isolate the target compound and remove these impurities, column chromatography is a widely employed and effective purification technique.
The principle of column chromatography relies on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. For the purification of this compound, silica (B1680970) gel is commonly used as the stationary phase due to its polarity and ability to separate compounds with varying functional groups and polarities.
The separation process involves dissolving the crude product in a minimal amount of a suitable solvent and loading it onto a column packed with silica gel. A solvent system, or eluent (the mobile phase), is then passed through the column. The choice of eluent is critical for achieving good separation. A non-polar solvent system is typically used initially, and the polarity is gradually increased. This gradient elution allows for the sequential separation of compounds based on their affinity for the stationary phase.
In the case of this compound, which is a relatively non-polar ester, it will travel down the column faster than more polar impurities like any residual diacid or alcohol. A common mobile phase for the purification of similar large ester compounds consists of a mixture of a non-polar solvent like hexane (B92381) and a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane. rsc.org The ratio of these solvents is often optimized to achieve the best separation, starting with a high percentage of the non-polar solvent and gradually increasing the proportion of the polar solvent.
The progress of the separation is monitored by collecting fractions of the eluent as it exits the column and analyzing them using techniques such as thin-layer chromatography (TLC). Fractions containing the pure desired product, as identified by comparison with a reference standard on TLC, are then combined. The solvent is subsequently removed under reduced pressure, typically using a rotary evaporator, to yield the purified this compound.
The effectiveness of chromatographic purification is demonstrated by the significant increase in the purity of the final product. While the crude product may have a purity of 85-95%, after silica gel column chromatography, it is often possible to achieve purities exceeding 98%. The table below illustrates a typical outcome of the chromatographic purification of this compound.
Table 1: Representative Data for Chromatographic Purification of this compound
| Parameter | Before Chromatography | After Chromatography |
| Appearance | Yellowish, viscous liquid | Colorless, clear liquid |
| Purity (by GC-MS) | ~92% | >99% |
| Major Impurities | 2-butyl-1-octanol, butanedioic acid, mono-ester | Not detectable |
| Stationary Phase | - | Silica Gel (230-400 mesh) |
| Mobile Phase | - | Hexane:Ethyl Acetate (gradient) |
This purification step is crucial for ensuring the quality and consistency of this compound for its use in further research and various industrial applications. The use of silica gel column chromatography is a well-established and reliable method for achieving the high purity required for these purposes. rsc.orggoogleapis.comcambridge.org
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance Spectroscopy (NMR)
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms. For bis(2-butyloctyl) butanedioate, both proton (¹H) and carbon-13 (¹³C) NMR are employed to confirm its synthesis and structure. biointerfaceresearch.comresearchgate.net
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation
¹H NMR spectroscopy provides detailed information about the number, type, and connectivity of protons in a molecule. In the case of this compound, the spectrum reveals characteristic signals corresponding to the different proton environments within the 2-butyloctyl alcohol and butanedioic acid moieties.
The methylene (B1212753) protons (CH₂) adjacent to the ester oxygen (RCOO-CH₂-) are of particular interest. These protons typically appear as a multiplet in the downfield region of the spectrum, generally around 3.94 ppm, due to the deshielding effect of the electronegative oxygen atom. researchgate.net The protons of the methylene groups within the butanedioate backbone (-OC-CH₂-CH₂-CO-) are expected to resonate at approximately 2.6-2.8 ppm. The various methylene (-CH₂-) and methyl (-CH₃) groups of the long alkyl chains of the 2-butyloctyl group produce a complex series of overlapping signals in the upfield region, typically between 0.8 and 1.6 ppm. researchgate.netrsc.org Specifically, the terminal methyl protons are expected around 0.87 ppm, while the branched methine proton (-CH-) would appear around 2.15 ppm. researchgate.net
Interactive Data Table: ¹H NMR Chemical Shifts for this compound
| Proton Environment | Approximate Chemical Shift (ppm) |
| Terminal Methyl (-CH₃) | 0.87 |
| Methylene (-CH₂-) in alkyl chains | 1.25-1.30 |
| Branched Methine (-CH-) | 2.15 |
| Methylene adjacent to carbonyl (H₂C-COOR) | 2.28 |
| Methylene in butanedioate backbone (-OC-CH₂-CH₂-CO-) | 2.6-2.8 |
| Methylene adjacent to ester oxygen (RCOO-CH₂-) | 3.94 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation
¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the unambiguous confirmation of its carbon skeleton.
The most downfield signal in the ¹³C NMR spectrum corresponds to the carbonyl carbon (C=O) of the ester group, which typically appears around 174.1 ppm. researchgate.net The carbon atom of the methylene group attached to the ester oxygen (O-CH₂) is also significantly deshielded and is observed at approximately 67.06 ppm. researchgate.net The carbon of the branched methine (-CH-) is found at about 37.33 ppm. researchgate.net The methylene carbons adjacent to the carbonyl group (CH₂-C=O) resonate around 34.78 ppm. researchgate.net The remaining methylene (-CH₂-) and methyl (-CH₃) carbons of the alkyl chains appear in the upfield region of the spectrum, generally between 14 and 32 ppm. researchgate.netrsc.org
Interactive Data Table: ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Approximate Chemical Shift (ppm) |
| Carbonyl (C=O) | 174.1 |
| Methylene adjacent to ester oxygen (O-CH₂) | 67.06 |
| Branched Methine (-CH-) | 37.33 |
| Methylene adjacent to carbonyl (CH₂-C=O) | 34.78 |
| Methylene (-CH₂-) in alkyl chains | 23.04 - 31.86 |
| Terminal Methyl (-CH₃) | ~14 |
Fourier Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Functional Group Analysis and Ester Bond Confirmation
The FTIR spectrum of this compound provides definitive evidence for the formation of the ester functional group. biointerfaceresearch.com A strong, characteristic absorption band for the carbonyl (C=O) stretching vibration of the saturated aliphatic ester is observed around 1715 cm⁻¹. biointerfaceresearch.com The presence of this band, coupled with the disappearance of the broad O-H stretching vibration band from the precursor butanedioic acid (typically seen between 2500-3300 cm⁻¹) and the O-H stretching band from 2-butyloctanol (around 3200-3600 cm⁻¹), confirms the successful esterification. biointerfaceresearch.com Additionally, C-O stretching vibrations associated with the ester linkage appear in the 1000-1200 cm⁻¹ region.
Spectroscopic Monitoring of Reaction Progress
FTIR spectroscopy is also a valuable technique for monitoring the progress of the esterification reaction that produces this compound. researchgate.net By taking spectra of the reaction mixture at different time intervals, one can observe the decrease in the intensity of the broad O-H absorption band of the starting materials (butanedioic acid and 2-butyloctanol) and the simultaneous increase in the intensity of the characteristic ester carbonyl (C=O) peak. researchgate.net This allows for the determination of when the reaction has reached completion.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a critical analytical tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound, also known as di(2-butyloctyl) succinate (B1194679), the molecular formula is C28H54O4.
The expected molecular weight is 454.7 g/mol . biointerfaceresearch.com In an electron ionization (EI) mass spectrum, the parent molecular ion peak ([M]•+) would be observed at an m/z (mass-to-charge ratio) of 454.7. The fragmentation of the molecular ion provides valuable structural information. libretexts.org For an ester like this compound, fragmentation typically occurs via several pathways. libretexts.org Common fragmentation patterns include:
Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group.
Beta-cleavage: Breakage of the bond at the beta position relative to the carbonyl group.
McLafferty rearrangement: A characteristic fragmentation of carbonyl compounds possessing a γ-hydrogen.
Cleavage of the C-O bond: Scission of the single bond between the carbonyl carbon and the ester oxygen.
The fragmentation of the branched 2-butyloctyl chains would also produce a series of characteristic alkyl fragment ions. libretexts.org
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Predicted Fragment Ion | Fragmentation Pathway |
| 454.7 | [C28H54O4]•+ | Molecular Ion (M•+) |
| 271 | [C16H31O2]+ | Loss of a 2-butyloctoxy radical•OCH2CH(C4H9)(C6H13) |
| 183 | [C12H23]+ | 2-butyloctyl carbocation [CH2CH(C4H9)(C6H13)]+ |
| 117 | [C4H5O4]+ | Fragment from succinate core |
| 101 | [C4H5O3]+ | Succinic anhydride-like fragment |
| 57 | [C4H9]+ | Butyl fragment from the alkyl chain |
This table is based on theoretical fragmentation patterns for esters and long-chain hydrocarbons and not on reported experimental data.
Thermal Analysis Techniques
Thermal analysis techniques are employed to measure the physical and chemical properties of a substance as a function of temperature. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide key insights into its phase behavior and thermal stability. labmanager.com
Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference. tainstruments.com This technique is used to detect phase transitions, such as melting, crystallization, and glass transitions. Research on a series of di(2-butyloctyl) dicarboxylate esters, including the succinate, revealed excellent low-temperature properties. biointerfaceresearch.com The pour point, which is the lowest temperature at which a liquid retains its ability to flow, was reported to be below -65°C. biointerfaceresearch.com This indicates that the compound remains in a liquid phase at very low temperatures, suggesting a very low freezing point or glass transition temperature. A DSC analysis would precisely quantify these transition temperatures and their associated enthalpy changes. tainstruments.com
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. dtu.dk This analysis provides information on the thermal stability and decomposition profile of a material. researchgate.net For this compound, a high flash point of 233 ± 3°C has been reported, which suggests good thermal stability. biointerfaceresearch.com A TGA scan would show the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of residual mass. semanticscholar.org In a typical TGA experiment under an inert atmosphere, a single-step weight loss would be expected as the ester thermally decomposes into volatile fragments. researchgate.net
Table 2: Reported Thermal Properties of this compound
| Thermal Property | Value | Technique/Method | Reference |
| Pour Point | < -65°C | ASTM D97 | biointerfaceresearch.com |
| Flash Point | 233 ± 3°C | ASTM D92 | biointerfaceresearch.com |
| Molecular Weight | 454.7 g/mol | Calculated | biointerfaceresearch.com |
Differential Scanning Calorimetry (DSC) for Phase Transitions
Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Behavior
Electrochemical characterization methods like cyclic voltammetry (CV) are used to investigate the reduction and oxidation (redox) behavior of chemical compounds. lcms.cz A CV experiment involves measuring the current that develops in an electrochemical cell as the potential is varied. mdpi.com
Simple aliphatic esters such as this compound are not inherently redox-active. Their structure lacks easily oxidizable or reducible functional groups within the typical potential window used in CV. Therefore, the compound itself is not expected to exhibit significant peaks in a cyclic voltammogram under standard conditions.
However, related research on more complex molecules incorporating the 2-butyloctyl group has been conducted. For instance, studies on diketopyrrolopyrrole (DPP) monomers substituted with 2-butyloctyl chains show irreversible oxidation and reduction reactions, which are attributed to the electroactive DPP core. cambridge.org In such cases, the bulky alkyl chains primarily serve to enhance the solubility of the molecule in organic solvents used for the electrochemical analysis.
Morphological and Structural Analysis
X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. forcetechnology.com When an X-ray beam strikes a crystalline material, the atoms scatter the X-rays, producing a unique diffraction pattern that reveals the arrangement of atoms within the crystal lattice. mjcce.org.mk
Electron Microscopy (e.g., TEM, SEM) for Microstructure and Surface Features
Electron microscopy techniques, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are powerful tools for investigating the microstructure and surface characteristics of materials. While direct electron microscopy of the liquid "this compound" is not standard, these methods are invaluable for studying its effects when incorporated into solid matrices, such as polymers or as a component in lubricant films.
Scanning Electron Microscopy (SEM) is frequently utilized to examine the surface morphology of polymer films that have been plasticized with esters like dialkyl succinates. nih.govpressbooks.pub For instance, when "this compound" is used as a plasticizer in a polymer matrix like polyvinyl chloride (PVC), SEM can reveal information about the homogeneity and surface topography of the resulting film. nih.govresearchgate.net The introduction of the plasticizer can alter the polymer's surface, and SEM micrographs can effectively visualize these changes, such as increased smoothness or the presence of defects. mdpi.com In studies of plasticized PVC, SEM has been used to assess the fracture surfaces of the films, providing insights into the compatibility of the plasticizer with the polymer matrix. mdpi.com A homogenous and smooth fracture surface, as observed by SEM, typically indicates good dispersion and compatibility of the plasticizer within the PVC matrix. mdpi.com
Transmission Electron Microscopy (TEM) , on the other hand, offers higher resolution and is suitable for analyzing the internal structure of materials. In the context of lubricants, where "this compound" may be used as a base oil or an additive, TEM can be employed to study the tribofilms formed on interacting surfaces during lubrication. acs.orgnih.gov These thin films are critical for reducing friction and wear. TEM, often coupled with energy-dispersive X-ray spectroscopy (EDS), can provide detailed information on the composition and distribution of elements within the tribofilm, helping to understand the lubrication mechanism at a nanoscale level. nih.gov For example, a study on ester-based lubricants with additives used TEM to identify the uniform distribution of elements within the tribofilm, which was crucial for its friction-reducing properties. acs.orgnih.gov
A summary of typical parameters for electron microscopy analysis of materials containing ester plasticizers or lubricants is presented in Table 1.
Table 1: Representative Parameters for Electron Microscopy Analysis
| Parameter | Scanning Electron Microscopy (SEM) | Transmission Electron Microscopy (TEM) |
|---|---|---|
| Application | Surface morphology of plasticized polymer films | Analysis of lubricant tribofilms |
| Acceleration Voltage | 10 - 20 kV | 100 - 200 kV |
| Sample Preparation | Sputter coating with a conductive material (e.g., gold) | Ultrathin sectioning or focused ion beam (FIB) milling |
| Typical Magnification | 500x - 5,000x | 50,000x - 500,000x |
| Information Obtained | Surface topography, homogeneity, fracture analysis | Internal structure, elemental composition (with EDS) |
Chromatographic Separation Techniques for Purity and Mixture Analysis
Chromatographic techniques are essential for determining the purity of "this compound" and for analyzing its composition in mixtures. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most relevant methods for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds like esters. nih.gov It is particularly useful for assessing the purity of "this compound" by separating it from any residual starting materials (e.g., 2-butyl-1-octanol (B151752) and butanedioic acid) or byproducts from its synthesis. The gas chromatograph separates the components of a sample, and the mass spectrometer provides detailed structural information, allowing for confident identification of each component. nih.govnih.gov For the analysis of long-chain esters, a high-temperature GC system is often employed. researchgate.net The choice of the GC column is critical for achieving good separation of structurally similar esters. nih.gov
High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that is well-suited for the analysis of less volatile or thermally sensitive compounds. mdpi.com For industrial esters used as plasticizers or lubricants, reversed-phase HPLC is a common method for purity assessment and quantification in mixtures. mdpi.com An appropriate solvent system (mobile phase) is used to elute the components from a stationary phase, and a detector, such as a UV-Vis or a charged aerosol detector (CAD), is used for quantification.
A representative set of conditions for the chromatographic analysis of long-chain esters is provided in Table 2.
Table 2: Typical Chromatographic Conditions for Ester Analysis
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Column | Capillary column (e.g., DB-5ms) | Reversed-phase column (e.g., C18) |
| Carrier Gas/Mobile Phase | Helium | Acetonitrile/Water or Methanol/Water gradient |
| Injector Temperature | 250 - 300 °C | N/A |
| Oven Temperature Program | Ramped, e.g., 100 °C to 300 °C | Isocratic or gradient elution at a controlled temperature |
| Detector | Mass Spectrometer (MS) | UV-Vis, Charged Aerosol Detector (CAD) |
| Application | Purity analysis, identification of byproducts | Quantification in mixtures, analysis of non-volatile impurities |
Application of Chemometric Models in Analytical Data Interpretation
Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. taylorfrancis.com In the analysis of "this compound," chemometric models can be applied to complex datasets generated by techniques like GC-MS to identify patterns and relationships that may not be apparent from a simple inspection of the data.
Principal Component Analysis (PCA) is a widely used chemometric technique for exploring and visualizing complex datasets. researchgate.netresearchgate.net For instance, if "this compound" is produced in different batches or from different raw material sources, GC-MS analysis of these batches can generate a large amount of data. PCA can be used to reduce the dimensionality of this data and to identify clusters of samples with similar chemical profiles. researchgate.netnih.gov This can be valuable for quality control and for identifying the source of any variations in the product. nih.gov In the analysis of plasticizers in consumer products, PCA has been used to differentiate between samples based on their plasticizer content and to identify potential sources of contamination. nih.gov
When applied to chromatographic data, PCA can help in:
Quality Control: Ensuring batch-to-batch consistency of the product.
Source Identification: Differentiating between products from different manufacturing processes or origins. nih.gov
Adulteration Detection: Identifying the presence of unexpected impurities or adulterants. google.com
The process of applying PCA to GC-MS data typically involves creating a data matrix where the rows represent different samples and the columns represent the peak areas of the detected compounds. PCA then transforms this data into a new set of variables, the principal components, which are linear combinations of the original variables and are uncorrelated with each other. By plotting the samples in the space of the first few principal components, it is often possible to visualize clusters and trends in the data. researchgate.netresearchgate.net
Applications and Functionalization in Advanced Material Science
Research in Biolubricant Development
The push for environmentally friendly alternatives to conventional petroleum-based lubricants has spurred research into bio-based sources. nih.govresearchgate.net Biolubricants derived from vegetable oils or animal fats are noted for their high lubricity, biodegradability, and lower friction coefficients. nih.gov However, they often have limitations regarding performance at extreme temperatures and oxidative stability. nih.govgoogle.com Chemical modification is a promising method to overcome these drawbacks, and the synthesis of esters like bis(2-butyloctyl) butanedioate represents a significant advancement in creating second-generation biolubricants. nih.govgoogle.com
This compound, also referred to in literature as di(2-butyloctyl) succinate (B1194679) (D2BOSuc), has been synthesized as a base oil for biolubricants. google.combiointerfaceresearch.com The synthesis is typically achieved through the esterification of succinic acid with 2-butyl-1-octanol (B151752). google.comresearchgate.net In one study, this process yielded a high percentage of the desired diester, demonstrating an efficient production pathway. google.combiointerfaceresearch.com Specifically, the synthesis of di(2-butyloctyl) succinate (D2BOSuc) achieved the highest yield percentage of 98% among a series of di(2-butyloctyl) dicarboxylate esters. biointerfaceresearch.com
The resulting ester is considered an environmentally friendly base oil due to its bio-based origin and improved properties over first-generation biolubricants. nih.gov The branched structure of the 2-butyl-1-octanol component is crucial, as it leads to very good low-temperature properties, with pour points recorded below -70°C. google.com This excellent performance at low temperatures is a significant advantage over many conventional lubricants. researchgate.net
Tribological studies are essential for evaluating the performance of a lubricant. Research indicates that di(2-butyloctyl) dicarboxylate esters, including the butanedioate (succinate) variant, exhibit good lubrication properties. nih.govgoogle.com The friction coefficient (µ) for these esters was found to be in the low range of 0.18 to 0.34 at both 40°C and 100°C. nih.govgoogle.com These results suggest that the synthesized esters, including this compound, can be classified as effective boundary lubricants. biointerfaceresearch.com The low friction coefficient indicates their ability to reduce wear and energy loss between moving surfaces. nih.gov
Friction Coefficient of Di(2-butyloctyl) Dicarboxylate Esters
| Temperature (°C) | Friction Coefficient (µ) Range |
|---|---|
| 40 | < 0.35 |
| 100 | < 0.35 |
This table shows the low friction coefficient values for di(2-butyloctyl) dicarboxylate esters, indicating good tribological properties. biointerfaceresearch.com
Rheological analysis of di(2-butyloctyl) dicarboxylate esters has shown that they behave as non-Newtonian fluids. nih.govresearchgate.netgoogle.com This characteristic is significant for lubricant applications, as the viscosity of a non-Newtonian fluid changes under shear stress. This behavior can be advantageous in machinery where pressures and speeds vary, allowing the lubricant to adapt and provide optimal performance under different conditions. nih.gov
When compared to petroleum-based and other commercial lubricants, this compound and related esters show several superior or comparable properties. researchgate.netgoogle.com Notably, the pour point of synthesized di(2-butyloctyl) dicarboxylate esters (below -65°C) significantly exceeds the performance of commercial lubricants. google.com The flash point of these esters is also generally higher than that of commercial lubricants, which is a crucial factor for safety and performance at high temperatures. google.com For instance, di(2-butyloctyl) succinate has a flash point of 233 ± 3°C. researchgate.netgoogle.com
Furthermore, the synthesized di(2-butyloctyl) dicarboxylate esters in one study were categorized as ISO VG 32 lubricants, demonstrating their compatibility and comparable lubrication properties to commercial products like Denicol Compressor Oil ISO 32 and Mobil Hydraulic AW ISO 32. google.combiointerfaceresearch.com
Lubrication Properties Comparison
| Property | Di(2-butyloctyl) succinate (D2BOSuc) | Commercial Lubricants (Typical) |
|---|---|---|
| Pour Point (°C) | < -65 google.com | Higher (less performant at low temp) google.com |
| Flash Point (°C) | 233 ± 3 researchgate.netgoogle.com | Generally Lower google.com |
| ISO VG Grade | 32 google.combiointerfaceresearch.com | Comparable (e.g., ISO VG 32) google.combiointerfaceresearch.com |
This table provides a comparison of key lubrication properties between Di(2-butyloctyl) succinate and typical commercial lubricants.
The favorable combination of properties, including excellent low-temperature performance, good tribological characteristics, and high flash points, makes this compound and its related esters plausible candidates for demanding applications. nih.govresearchgate.netgoogle.com Research suggests their potential use in hydraulic fluids for various industrial applications, including gears, hydraulic systems, and transmission fluids in heavy machinery. nih.govresearchgate.netgoogle.com Their outstandingly low pour points also make them suitable for use in engines for vehicles like snowmobiles. researchgate.net Based on flash point results, these esters could be used as industrial compressor and hydraulic biolubricants without requiring additional additives. biointerfaceresearch.com
Comparative Studies with Petroleum-based and Commercial Lubricants
Role as a Plasticizer in Polymer Systems
While extensive research has focused on its lubricant properties, the molecular structure of this compound suggests its potential as a plasticizer in polymer systems. Plasticizers are additives that increase the flexibility and processability of polymers like polyvinyl chloride (PVC). researchgate.net
The use of succinate-based esters as "green" plasticizers is an area of active research. nih.gov Studies have shown that succinates with longer alkyl side chains, such as n-octyl, are highly effective at reducing the glass transition temperature of polymers, with performance being better than or equal to the common phthalate (B1215562) plasticizer DEHP. nih.gov This suggests that the C12 branched alkyl groups (2-butyloctyl) of this compound would likely impart significant plasticizing effects.
Moreover, the branched nature of the alcohol component is a known feature in plasticizer design to improve properties like low-temperature flexibility. researchgate.net Esters derived from branched alcohols like 2-ethylhexanol are widely used as PVC plasticizers because the branching disrupts polymer chain packing and prevents crystallization. researchgate.net This principle supports the potential efficacy of this compound as a plasticizer.
Patents related to plasticizer compositions have included dioctyl succinate (an isomer of this compound) as a component for resin compositions, indicating the recognized utility of C8-succinate esters in this field. google.com Research into alternative, non-phthalate plasticizers has also identified di-octyl succinate (DOS) as a promising and less toxic replacement for traditional plasticizers. nih.gov
Interactions with Polymer Matrices and Other Additives
Functionalization in Organic Electronic Materials
In the realm of organic electronics, the structural components of this compound, specifically the branched 2-butyloctyl group, play a pivotal role. This moiety is not used as a plasticizer here, but rather as a crucial solubilizing side-chain attached directly to the backbone of π-conjugated polymers to enable their processing from solution and to fine-tune their electronic properties.
Diketopyrrolopyrrole (DPP) is a highly effective electron-accepting building block for constructing low band gap polymers used in organic electronics. However, the planar and rigid nature of the DPP core often leads to poor solubility, hindering device fabrication. To overcome this, bulky, branched alkyl chains are attached to the nitrogen atoms of the DPP core. The 2-butyloctyl group is a highly effective side-chain for this purpose.
The synthesis typically involves reacting the base DPP core with 2-butyloctyl bromide under basic conditions to yield N-alkylated DPP monomers rsc.org. These functionalized monomers are then polymerized to create high-performance semiconducting polymers. The incorporation of the 2-butyloctyl side-chains enhances solubility in common organic solvents, making it possible to fabricate uniform thin films essential for electronic devices.
| DPP Derivative | Chemical Name | Key Feature | Reference |
| DPP-C12 | 2,5-bis(2-butyloctyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione | A key monomer for building conjugated polymers. | rsc.org |
| DPPCHO | 5-(2,5-bis(2-butyloctyl)-3,6-dioxo-4-(thiophen-2-yl)-2,3,5,6-tetrahydropyrrolo[3,4-c]pyrrol-1-yl)thiophene-2-carbaldehyde | A functionalized DPP monomer used for further chemical modification. | rsc.org |
| PDTFDPP20 | Copolymer of dithieno[3,2-b:6,7-b′]fluorene and DPP | Features 2-butyloctyl groups on the fluorene (B118485) unit and 2-ethylhexyl groups on the DPP unit. | rsc.org |
This table presents examples of Diketopyrrolopyrrole (DPP) derivatives where the 2-butyloctyl moiety or similar branched alkyl chains are used to enhance material properties.
The functionalization of DPP with 2-butyloctyl chains is instrumental in developing advanced copolymers for organic photovoltaic (OPV) devices. The strong electron-accepting nature of the DPP core, when combined with electron-donating monomers, results in donor-acceptor copolymers with low optical band gaps, allowing them to absorb a broader range of the solar spectrum beilstein-journals.org.
Crucially, the side-chains do more than just provide solubility; they directly influence the solid-state morphology of the polymer films. Research has shown that the choice of side-chain can control the orientation of the polymer backbones, forcing them into either "edge-on" or "face-on" π-stacking arrangements relative to the substrate rsc.org. A "face-on" orientation is often desirable as it can facilitate charge transport between the electrodes of a solar cell. In a notable study, a copolymer (PDTFDPP20) incorporating 2-butyloctyl side-chains adopted a predominantly face-on orientation and achieved an exceptionally high charge carrier mobility of up to 5 cm² V⁻¹ s⁻¹, a critical factor for efficient device performance rsc.org. Copolymers based on DPP have been synthesized with band gaps between 1.5 and 1.7 eV, making them well-suited for use as the light-absorbing layer in single-junction solar cells beilstein-journals.org.
Electropolymerization Studies for Thin Film Fabrication
Electropolymerization is a versatile technique for creating thin, uniform polymer films directly on a conducting substrate. This method is of significant interest in the fabrication of advanced materials for electronic and optoelectronic devices. However, a comprehensive review of scientific literature and research databases reveals a notable absence of studies focused on the electropolymerization of this compound for thin film fabrication.
Research in the area of electropolymerized thin films for advanced materials predominantly focuses on monomers with conjugated systems that can be readily oxidized or reduced to form conductive polymers. While the "bis(2-butyloctyl)" moiety is utilized in more complex molecules to enhance solubility, the butanedioate core of this compound does not possess the necessary conjugated electronic structure to undergo electropolymerization into a conductive polymer film suitable for advanced material applications.
Investigations into Structure-Property Relationships for Charge Transfer and Optical Properties
The relationship between a molecule's structure and its resulting electronic and optical properties is a cornerstone of materials science research. This understanding is crucial for designing new materials for applications such as transistors, solar cells, and light-emitting diodes.
Investigations into the structure-property relationships of organic materials often focus on molecules with specific donor-acceptor architectures or extended π-conjugated systems, which facilitate charge transfer and govern light absorption and emission. While the branched 2-butyloctyl chains in this compound can influence solubility and molecular packing, the central butanedioate unit is not electronically active in a way that would lead to significant charge transfer or interesting optical properties in the context of advanced electronic materials.
Scientific literature on charge transfer and optical properties of materials containing the "bis(2-butyloctyl)" group is available, but these studies invariably involve its attachment to a chromophoric or electroactive core, such as diketopyrrolopyrrole (DPP). In these instances, the bis(2-butyloctyl) groups serve as solubilizing appendages, and the electronic and optical properties are dictated by the core aromatic structure. There is no available research that investigates the intrinsic charge transfer or optical properties of this compound itself for applications in advanced material science.
It is important to note that studies on di(2-butyloctyl) dicarboxylate esters, including this compound (also known as di(2-butyloctyl) succinate), have been conducted in the context of their use as environmentally friendly biolubricants. researchgate.netresearchgate.netbiointerfaceresearch.com These studies focus on properties such as viscosity, pour point, and thermal-oxidative stability, which are relevant to lubrication but not to the electronic and optical properties central to the specified advanced material science applications.
Environmental Fate and Degradation Mechanisms
Biodegradation Studies
Biodegradation is a primary mechanism for the environmental breakdown of organic compounds like Bis(2-butyloctyl) butanedioate. This process is mediated by microorganisms that utilize the compound as a source of carbon and energy.
While specific studies detailing the degradation of this compound by named microbial strains are not extensively documented, the degradation pathway can be inferred from studies on similar ester compounds, such as other succinate (B1194679) esters and phthalate (B1215562) esters. The microbial breakdown is generally initiated by the enzymatic hydrolysis of the ester bonds. nih.govnih.gov
The proposed pathway involves a two-step process:
Initial Hydrolysis: Extracellular enzymes, primarily esterases and lipases produced by a wide range of bacteria and fungi, catalyze the cleavage of the two ester linkages in the this compound molecule. This hydrolysis reaction yields butanedioic acid (succinic acid) and two molecules of 2-butyloctanol. nih.gov
Metabolism of Intermediates: The resulting products are then assimilated by the microorganisms and enter their central metabolic pathways.
Butanedioic Acid (Succinic Acid): As a common metabolic intermediate, succinic acid is readily metabolized by most organisms. It is a key component of the citric acid cycle (Krebs cycle), where it is further oxidized to generate energy (ATP) and biomass. nih.gov
2-Butyloctanol: The degradation of the branched alcohol, 2-butyloctanol, proceeds via oxidation pathways. The alcohol is first oxidized to an aldehyde and then to a carboxylic acid. This resulting branched carboxylic acid is subsequently broken down, often through pathways like beta-oxidation, although the branching can complicate this process compared to linear alkanes. nih.gov Anaerobic degradation of branched alkanes can occur via addition to fumarate, a reaction catalyzed by enzymes like alkylsuccinate synthase. researchgate.netasm.org
The rate at which this compound biodegrades is significantly influenced by various environmental conditions. The efficiency of microbial activity is dependent on factors such as aeration, temperature, water availability, and the composition of the microbial community. nih.gov
| Environmental Factor | Influence on Biodegradation Rate |
| Aeration (Oxygen Availability) | Aerobic degradation is generally faster and more complete than anaerobic degradation. Oxygen acts as the terminal electron acceptor in aerobic respiration, allowing for high energy yield and rapid microbial growth. |
| Temperature | Microbial activity and enzyme kinetics are temperature-dependent. The highest degradation rates for hydrocarbon-based compounds are typically observed in the mesophilic range, with optimal temperatures often between 20-40°C, depending on the specific microbial consortia and environment (e.g., 30–40°C in soil, 15–20°C in marine environments). nih.gov |
| Water Availability | Water is essential for microbial life and acts as a transport medium for nutrients and the substrate itself. Extremely dry conditions can significantly inhibit or halt microbial degradation processes. |
| Microbial Activity | The presence of a diverse and adapted microbial population is crucial. Environments previously exposed to similar chemical structures may harbor microorganisms with the necessary enzymatic machinery, leading to faster acclimation and degradation. The overall rate is dependent on the density and metabolic state of these competent microbes. nih.gov |
The molecular structure of an ester has a profound impact on its susceptibility to biodegradation. For compounds like this compound, the most significant structural feature influencing its degradation is the branching of the alcohol moiety.
Extensive research has shown that branching in the alkyl chains of esters and other hydrocarbons generally decreases the rate of biodegradation. nih.gov Linear alkanes are typically degraded more readily by microorganisms than their branched isomers. The steric hindrance caused by the butyl group at the C2 position of the octyl chain in 2-butyloctanol can impede the approach of hydrolytic enzymes to the ester linkage. Furthermore, once the alcohol is released, its branched nature makes it more recalcitrant to subsequent metabolic breakdown compared to a linear alcohol of the same carbon number. This resistance is a well-established principle in the biodegradation of hydrocarbons and surfactants.
| Structural Feature | Impact on Biodegradation Susceptibility | Rationale |
| Ester Linkage | Increases susceptibility | The ester bond is a functional group that is readily targeted and cleaved by common microbial hydrolytic enzymes (esterases). nih.gov |
| Alkyl Chain Branching | Decreases susceptibility | Branching, as seen in the 2-butyloctyl group, creates steric hindrance, which can slow down enzymatic hydrolysis. The resulting branched intermediates are often metabolized more slowly than their linear counterparts. researchgate.netnih.gov |
| Chain Length | Variable | The effect of chain length can be complex. While very long chains can decrease water solubility and bioavailability, shorter chains might be more volatile or exhibit some toxicity. For many esters, there is an optimal chain length range for rapid biodegradation. |
Influence of Environmental Factors on Biodegradation Rate (e.g., Aeration, Temperature, Water Availability, Microbial Activity)
Chemical Degradation Processes
In addition to biodegradation, this compound can be degraded through abiotic chemical processes, primarily hydrolysis and thermal degradation.
Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. For this compound, the ester linkages are susceptible to hydrolysis. This reaction can be catalyzed by acids or bases, or it can occur neutrally, albeit at a much slower rate.
The mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester group. This leads to the breaking of the ester bond and the formation of the parent carboxylic acid and alcohol.
Reaction: this compound + 2 H₂O ⇌ Butanedioic acid + 2 (2-Butyloctanol)
Succinate esters are generally considered to be chemically stable. ontosight.ai The branched nature of the 2-butyloctyl group may confer a degree of increased hydrolytic stability compared to linear esters due to steric hindrance around the carbonyl group, which can partially shield it from the attacking water molecule. However, under conditions of high or low pH and elevated temperatures, hydrolysis will be accelerated.
When subjected to high temperatures, this compound will undergo thermal degradation. The thermal stability of an organic compound is often indicated by its flash point and decomposition temperature. One study reports the flash point of di(2-butyloctyl) succinate to be 233 ± 3°C, indicating significant thermal stability. researchgate.net For comparison, the polymer poly(butylene succinate) has a decomposition temperature of around 300°C. arabjchem.org
The primary thermal degradation pathway for esters that have a hydrogen atom on the beta-carbon of the alcohol moiety is typically a non-radical, intramolecular elimination reaction known as cis-elimination or β-hydrogen transfer. This reaction proceeds through a six-membered cyclic transition state.
For this compound, this pathway would involve the cleavage of the C-O bond of the ester, with a hydrogen atom from the beta-carbon of the 2-butyloctyl group being transferred to the carbonyl oxygen. This process would result in the formation of butanedioic acid (or its anhydride (B1165640) at higher temperatures) and an alkene derived from 2-butyloctanol. The primary alkene by-products would be isomers of dodecene. Other more complex fragmentation and radical reactions can occur at even higher temperatures, leading to a variety of smaller molecules.
Hydrolytic Stability and Degradation Mechanisms
Enzymatic Degradation Research
Research into the enzymatic degradation of this compound is primarily informed by studies on structurally similar compounds, such as other succinate esters and polyesters like poly(butylene succinate) (PBS). The fundamental mechanism of degradation is the enzymatic hydrolysis of the ester bonds.
Enzymes, particularly those in the hydrolase class, are responsible for cleaving the ester linkages in this compound. Lipases and esterases are the most relevant enzymes in this process. These enzymes catalyze the hydrolysis of esters, which for this compound would involve the breaking of the two ester bonds connecting the succinic acid backbone to the two 2-butyloctanol side chains.
The degradation is expected to proceed in a stepwise manner. The initial enzymatic attack would likely hydrolyze one of the ester bonds, resulting in the formation of mono(2-butyloctyl) butanedioate and one molecule of 2-butyloctanol. Subsequently, a second enzymatic hydrolysis step would cleave the remaining ester bond in the monoester, yielding succinic acid and a second molecule of 2-butyloctanol.
The structure of the alcohol moiety, in this case, the branched 2-butyloctyl group, can influence the rate of enzymatic degradation. Studies on other esters have shown that steric hindrance from branched chains can slow down the rate of hydrolysis compared to linear-chain esters. Therefore, it is plausible that the degradation of this compound may be slower than that of succinate esters with linear alcohols.
The table below summarizes the key enzymes involved in the degradation of similar ester compounds and their likely action on this compound.
| Enzyme Class | Specific Examples | Action on this compound |
| Lipases | Candida antarctica lipase (B570770) B (CALB), Pseudomonas cepacia lipase | Hydrolysis of ester bonds |
| Esterases | Carboxylesterases | Cleavage of ester linkages |
| Cutinases | Fungal cutinases | Degradation of the ester structure |
Formation and Characterization of Degradation Products
The enzymatic degradation of this compound results in the formation of smaller, more water-soluble molecules. The primary degradation products are succinic acid and 2-butyloctanol, with mono(2-butyloctyl) butanedioate as an intermediate.
The complete mineralization of this compound would involve the further breakdown of these initial products by microorganisms. Succinic acid is a common metabolite that can enter the citric acid cycle (Krebs cycle) in many organisms and be converted to carbon dioxide and water. 2-Butyloctanol, a branched primary alcohol, would also be subject to further microbial degradation, likely through oxidation pathways.
The characterization of these degradation products is typically performed using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). These methods allow for the separation, identification, and quantification of the parent compound and its breakdown products in environmental samples or laboratory degradation studies.
Based on research on analogous compounds like poly(butylene succinate), the degradation pathway and resulting products can be confidently predicted. For instance, studies on PBS degradation have identified succinic acid and 1,4-butanediol (B3395766) as the final monomeric products of enzymatic hydrolysis. researchgate.net
The following table outlines the expected degradation products of this compound and the analytical methods used for their characterization.
| Degradation Product | Chemical Formula | Role in Degradation Pathway | Analytical Characterization Methods |
| Mono(2-butyloctyl) butanedioate | C16H30O4 | Intermediate | LC-MS |
| Succinic Acid | C4H6O4 | Final Product of Ester Hydrolysis | GC-MS, LC-MS |
| 2-Butyloctanol | C12H26O | Final Product of Ester Hydrolysis | GC-MS |
It is important to note that while the general pathway of enzymatic degradation can be inferred from existing literature on similar compounds, specific kinetic data and the full spectrum of potential minor degradation products for this compound would require dedicated experimental studies.
Theoretical and Computational Studies
Molecular Modeling and Electronic Structure Calculations (e.g., HOMO/LUMO Energy Levels)
Molecular modeling is a cornerstone of computational chemistry, enabling the construction and optimization of a molecule's three-dimensional structure in a virtual environment. For Bis(2-butyloctyl) butanedioate, this begins with defining the connectivity of its atoms—a butanedioate (succinate) core ester-linked to two 2-butyloctyl alcohol moieties. Using methods like Density Functional Theory (DFT), the molecule's geometry is optimized to find its most stable, lowest-energy conformation. mdpi.comcuny.edu
A key outcome of these calculations is the determination of the molecule's electronic structure, particularly the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). samipubco.com The HOMO represents the orbital from which an electron is most easily donated, while the LUMO is the orbital that most easily accepts an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. samipubco.comekb.eg A large gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to chemical reactions.
While specific DFT calculations for this compound are not prevalent in public literature, studies on other esters show substantial HOMO-LUMO gaps, typically ranging from 4.4 to 5.1 eV, confirming their high stability. researchgate.net More complex molecules that incorporate the 2-butyloctyl group have been studied extensively, particularly in the field of organic electronics. Although these molecules feature large, conjugated cores that dominate their electronic properties, they serve to illustrate the computational methodologies. For example, theoretical calculations have been performed on diketopyrrolopyrrole (DPP)-based acceptor molecules functionalized with 2-butyloctyl groups for use in organic solar cells. rsc.orgrsc.org
The molecular geometry of these complex acceptors is optimized using DFT, and their electronic properties are calculated. rsc.org For these systems, the HOMO and LUMO levels are crucial for determining their light-absorption characteristics and efficiency in solar devices. escholarship.org
Table 1: Calculated Electronic Properties of DPP-Based Acceptors Containing 2-Butyloctyl Groups
| Compound Name | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) |
| SBF-1DPPDCV | -5.52 | -3.89 | 1.59 |
| SBF-2DPPDCV | -5.46 | -3.85 | 1.55 |
| SBF-4DPPDCV | -5.48 | -3.86 | 1.56 |
| Data sourced from a study on DPP-based acceptors for organic solar cells. The HOMO/LUMO values were calculated from electrochemical measurements, and the optical bandgap was determined from thin-film absorption spectra. rsc.org |
For this compound, which lacks a conjugated electronic system, the HOMO-LUMO gap would be significantly larger than those shown in the table, reflecting its nature as a stable aliphatic ester rather than an organic semiconductor.
Prediction of Structure-Property Relationships through Computational Chemistry
Computational chemistry offers powerful tools for establishing Quantitative Structure-Property Relationships (QSPR). science.gov QSPR models are statistical correlations that link the chemical structure of a molecule to its physical, chemical, or biological properties. nih.govacs.org These models are built by first calculating a set of numerical values, known as molecular descriptors, from the optimized molecular structure. These descriptors can quantify various aspects of the molecule, such as its size, shape, connectivity, and electronic properties. researchgate.net
For ester lubricants like this compound, QSPR models can predict key performance indicators such as viscosity, pour point, and flash point without the need for synthesis and physical testing. sci-hub.sesciopen.com Studies have shown that properties like the viscosity index and pour point of ester lubricants are highly correlated with descriptors related to molecular geometry, connectivity, and spatial characteristics. researchgate.netsci-hub.se
A practical demonstration of structure-property relationships comes from experimental studies on a series of di(2-butyloctyl) dicarboxylate esters, where only the length of the central dicarboxylic acid chain is varied. biointerfaceresearch.com Although this is experimental data, it perfectly illustrates the relationships that QSPR models aim to predict computationally. As the molecular weight and chain length of the dicarboxylate core increase, there is a clear and predictable trend in properties like kinematic viscosity and flash point.
Table 2: Experimentally Determined Properties of Di(2-butyloctyl) Dicarboxylate Esters
| Dicarboxylic Acid Used | Compound Name | Molecular Weight ( g/mol ) | Kinematic Viscosity at 100°C (mm²/s) | Flash Point (°C) |
| Succinic Acid | Di(2-butyloctyl) succinate (B1194679) | 454.7 | 3.5 | 233 |
| Glutaric Acid | Di(2-butyloctyl) glutarate | 468.8 | 3.7 | 240 |
| Adipic Acid | Di(2-butyloctyl) adipate | 482.8 | 3.9 | 245 |
| Sebacic Acid | Di(2-butyloctyl) sebacate | 539.9 | 4.6 | 268 |
| Dodecanedioic Acid | Di(2-butyloctyl) dodecanedioate | 566.9 | 5.1 | 300 |
| Data adapted from a study on the synthesis and properties of dicarboxylate esters for biolubricant applications. biointerfaceresearch.com |
These predictable trends form the basis of QSPR modeling. By generating a large set of computational descriptors for these molecules, a mathematical model can be trained to predict the properties of other, unsynthesized esters based solely on their proposed structure.
Simulation of Intermolecular Interactions and Aggregation Behavior
While electronic structure calculations examine a single molecule, molecular dynamics (MD) simulations are used to study how large numbers of molecules move and interact over time. ua.ac.betudelft.nl MD simulations model the forces between molecules—primarily non-covalent interactions like van der Waals forces and electrostatic interactions—to predict the collective behavior and bulk properties of a material. aip.orgresearchgate.net
For this compound, intermolecular interactions are governed by two main features: the polar ester groups in the butanedioate core and the large, nonpolar, branched 2-butyloctyl chains. The ester groups create dipole-dipole interactions, while the long alkyl chains interact through weaker van der Waals forces. MD simulations can quantify the relative contributions of these forces. mdpi.com
The branched structure of the 2-butyloctyl chains is particularly significant. Unlike linear alkyl chains, which can pack together efficiently to maximize van der Waals attractions, branched chains introduce steric hindrance. This disruption of regular packing is a key factor in designing lubricants with low pour points. MD simulations can visualize this packing inefficiency at the molecular level. sciopen.comacs.org
Aggregation behavior describes how molecules arrange themselves in a condensed phase. In aqueous solutions, molecules with distinct polar and nonpolar regions can form aggregates like micelles. mdpi.comnih.gov In a pure sample of this compound, MD simulations would not predict the formation of highly ordered structures but would reveal the nature of short-range ordering in the liquid state. techscience.com These simulations can calculate parameters like the radial distribution function, which shows the probability of finding a neighboring molecule at a certain distance, providing insight into the liquid's microstructure and its relation to properties like viscosity. techscience.comrsc.org
Future Research Directions and Emerging Applications
Development of Novel and Sustainable Synthetic Routes
The conventional synthesis of Bis(2-butyloctyl) butanedioate typically involves the esterification of succinic acid with 2-butyl-1-octanol (B151752), often catalyzed by strong mineral acids like sulfuric acid. researchgate.netbiointerfaceresearch.com While effective, this method presents environmental and energy-related drawbacks. Future research is pivoted towards greener and more efficient synthetic strategies.
One of the most promising avenues is the adoption of enzymatic catalysis . Lipases, for instance, can catalyze the esterification reaction under milder conditions, reducing energy consumption and the formation of byproducts. mdpi.com A chemoenzymatic approach, which combines the selectivity of enzymes with chemical catalysis, is also being explored. For example, a two-step process involving a lipase-catalyzed ring-opening of succinic anhydride (B1165640) followed by esterification can yield diglycidyl esters, which are precursors to other functional molecules. nih.govacs.org
Another area of focus is the development of heterogeneous catalysts . These catalysts, often based on metal oxides or supported metals, can be easily separated from the reaction mixture and reused, which simplifies purification processes and minimizes waste. acs.org Research into nanoparticle catalysts for the hydrogenation of bio-based succinic acid to produce precursors for esterification is also gaining traction. acs.org
The exploration of continuous flow reactors for the synthesis of dialkyl succinates represents a significant leap in process intensification. mdpi.com Microwave-assisted continuous esterification has demonstrated the potential for high-speed synthesis, significantly reducing reaction times compared to batch processes. mdpi.com
The table below summarizes some of the research findings on the synthesis of succinate (B1194679) esters, highlighting the move towards more sustainable methods.
| Catalyst/Method | Reactants | Key Findings | Reference |
| Sulfuric Acid | Dicarboxylic acids (including succinic acid) and 2-butyl-1-octanol | High yield percentages (88-98%) were achieved through conventional esterification. | researchgate.netbiointerfaceresearch.com |
| Lipase (B570770) Cal B | Dimethyl succinate and alcohol | Continuous trans-esterification was achieved with an optimal reaction time of 14 minutes at 40°C. | mdpi.com |
| Novozym 435 (Lipase) | Succinic anhydride and glycidol | A chemo-enzymatic, solvent-free process yielded diglycidyl succinate, a versatile intermediate. | nih.govacs.org |
| 5 wt % Pd/Al2O3 | Succinic acid | The catalyst showed high performance in the hydrogenation of succinic acid, a key precursor. | acs.org |
Exploration of Advanced In-Situ Characterization Methodologies
Understanding the behavior of this compound within a polymer matrix is crucial for optimizing its performance and durability. Advanced in-situ characterization techniques that allow for real-time monitoring of physical and chemical changes are therefore a key research focus.
In-situ Fourier Transform Infrared (FTIR) spectroscopy , particularly with an Attenuated Total Reflectance (ATR) accessory, is a powerful tool for studying the migration of plasticizers from a polymer matrix. researchgate.netresearchgate.net This technique can be used to monitor the decrease in the characteristic carbonyl peak of the ester as it migrates to the surface of the material, providing valuable data on the diffusion coefficient and the long-term stability of the plasticized polymer. researchgate.netresearchgate.net
Scanning Electron Microscopy (SEM) is another vital in-situ technique for visualizing the morphology of polymer blends. rsc.orgscispace.combohrium.comresearchgate.net Cryo-fractured surfaces of polymer/plasticizer blends can be examined to assess the miscibility and phase morphology, which are critical factors influencing the mechanical properties of the final material. rsc.org SEM can reveal whether the plasticizer is well-dispersed or if it forms separate domains, which can impact the material's flexibility and toughness. mdpi.com
The following table outlines the application of these advanced characterization techniques in the study of plasticized polymers.
| Characterization Technique | Application | Key Insights | Reference |
| In-situ FTIR-ATR Spectroscopy | Monitoring plasticizer migration under thermal aging. | Allows for the determination of diffusion coefficients and the dynamics of plasticizer loss over time. | researchgate.netresearchgate.net |
| Scanning Electron Microscopy (SEM) | Analysis of cryo-fractured surfaces of polymer/plasticizer blends. | Provides information on the miscibility, phase morphology, and interfacial adhesion between the polymer and plasticizer. | rsc.orgscispace.combohrium.comresearchgate.net |
Design of Multifunctional Materials Incorporating this compound
The inherent properties of this compound, such as its bio-compatibility and plasticizing effect, make it an excellent candidate for incorporation into multifunctional materials.
A significant emerging application is in the field of drug delivery systems . The compound and its derivatives can be used as lipid components in nanoparticle formulations for the delivery of active pharmaceutical ingredients. google.comepo.org For instance, derivatives of this compound have been synthesized for use in lipid nanoparticles designed to deliver nucleic acids. google.com The plasticizing effect of the compound can also be leveraged to create flexible, biocompatible polymer matrices for the controlled release of drugs. nih.govmdpi.com
Furthermore, research is underway to develop reactive plasticizers that can be chemically bonded to the polymer matrix. mdpi.com This approach mitigates the issue of plasticizer migration, enhancing the long-term stability and safety of the material, which is particularly important for applications in medical devices and food packaging.
The table below provides examples of how this compound and similar compounds are being explored for multifunctional applications.
| Application Area | Function of this compound derivative | Research Finding | Reference |
| Drug Delivery | Lipid component in nanoparticles | Synthesis of Bis(2-butyloctyl) 10-(N-decyl-4-(dimethylamino)butanamido)nonadecanedioate for lipid nanoparticle delivery of active agents. | google.com |
| Drug Delivery | Component in lipid nanoparticle formulations. | Bis(2-butyloctyl) 10-(4-(dimethylamino)-N-(2-ethylhexyl)butanamido)nonadecanedioate is another derivative for similar applications. | epo.org |
Expansion into Other Sustainable and Bio-based Industrial Applications
Beyond its primary role as a plasticizer, the properties of this compound make it suitable for a range of other sustainable and bio-based industrial applications.
One of the most well-documented alternative applications is as a biodegradable lubricant . researchgate.netbiointerfaceresearch.comresearchgate.netresearchgate.net Esters of dicarboxylic acids with branched alcohols, such as this compound, exhibit excellent low-temperature properties, high viscosity indices, and good lubricity. researchgate.netbiointerfaceresearch.comresearchgate.net These characteristics make them suitable for use as base oils in hydraulic fluids, gear oils, and transmission fluids, particularly in environmentally sensitive applications where biodegradability is a key requirement. researchgate.netresearchgate.net
The table below summarizes the properties and potential of Bis(2-butyloctyl) dicarboxylate esters in these emerging applications.
| Application | Key Properties | Research Findings | Reference |
| Biodegradable Lubricants | Good low-temperature properties, high viscosity index, low friction coefficient. | Synthesized di(2-butyloctyl) dicarboxylate esters are suitable for use as hydraulic fluids for various industrial applications. | researchgate.netbiointerfaceresearch.comresearchgate.net |
| Bio-based Adhesives | Improves flexibility, reduces brittleness, adjusts viscosity. | Bio-based plasticizers are key additives in formulating hot-melt adhesives with high bio-based content. | imcd.es |
Strategies for Environmental Impact Mitigation and Lifecycle Assessment
A crucial aspect of the future development of this compound is a thorough understanding and mitigation of its environmental impact throughout its entire lifecycle. Life Cycle Assessment (LCA) is a critical tool for this purpose, providing a framework for evaluating the environmental burdens associated with a product from cradle to grave. mdpi.com
Future research will focus on conducting comprehensive LCAs for this compound, comparing its environmental footprint to that of conventional phthalate (B1215562) plasticizers. These assessments will consider factors such as raw material extraction, manufacturing processes, energy consumption, and end-of-life scenarios. nih.gov The goal is to identify hotspots in the lifecycle where environmental impacts can be reduced, for instance, through the use of renewable energy in the manufacturing process or by designing products for easier recycling.
The end-of-life management of plasticized products is a significant area of research. mdpi.comamericanchemistry.com Strategies for enhancing the recyclability of polymers containing this compound are being investigated. This includes exploring both mechanical and chemical recycling pathways. Given its bio-based origin, the biodegradability of this plasticizer and its impact on the composting of biodegradable polymers is another important research topic.
The table below highlights key considerations for the environmental impact mitigation and lifecycle assessment of bio-based plasticizers.
| Aspect | Research Focus | Key Considerations | Reference |
| Life Cycle Assessment (LCA) | Comparative analysis with conventional plasticizers. | "Cradle-to-gate" analysis of raw material acquisition and manufacturing phases. | mdpi.com |
| End-of-Life Scenarios | Mechanical and chemical recycling, composting. | Development of circular pathways for bio-based plastics to increase resource efficiency. | mdpi.comamericanchemistry.com |
| Environmental Contamination | Mitigation of long-term environmental persistence. | Understanding the fate of plasticizers in the environment to avoid long-term pollution. | nih.gov |
Q & A
Q. What are the recommended synthetic routes for achieving high-purity Bis(2-butyloctyl) butanedioate, and how can reaction efficiency be quantified?
- Methodological Answer : this compound can be synthesized via esterification of butanedioic acid with 2-butyloctanol under acid catalysis (e.g., sulfuric acid). Key steps include:
- Reflux Conditions : Optimize molar ratios (e.g., 1:2.2 acid:alcohol) and temperature (110–130°C) to maximize yield .
- Purification : Use fractional distillation or column chromatography to isolate the ester. Purity can be quantified via gas chromatography (GC) with flame ionization detection, targeting ≥98% purity .
- Yield Calculation : Measure mass yield and compare to theoretical yield based on stoichiometry.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm ester linkage and branching. Key peaks: δ 4.1–4.3 ppm (ester –CHO–) and δ 1.2–1.6 ppm (alkyl chains) .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify ester carbonyl (C=O) stretch at 1720–1740 cm and C–O–C asymmetric stretch at 1150–1250 cm .
- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection (210 nm) to assess purity and resolve byproducts .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to minimize inhalation risks, as esters may release volatile organic compounds .
- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact.
- Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste .
Advanced Research Questions
Q. How can density-functional theory (DFT) simulations improve understanding of this compound’s electronic properties and reactivity?
- Methodological Answer :
- Computational Setup : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to model the ester’s geometry and frontier molecular orbitals (HOMO-LUMO gap) .
- Reactivity Predictions : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. Validate with experimental kinetic data (e.g., hydrolysis rates) .
- Software : Gaussian or ORCA for DFT calculations; visualize results with GaussView or VMD.
Q. Example DFT Results Table :
| Property | Calculated Value | Experimental Value |
|---|---|---|
| C=O Bond Length (Å) | 1.21 | 1.22 |
| HOMO-LUMO Gap (eV) | 5.8 | N/A |
Q. What factorial design approaches are optimal for studying solvent effects on the esterification kinetics of this compound?
- Methodological Answer :
- Variables : Solvent polarity (e.g., toluene vs. DMF), catalyst concentration (0.5–2.0 mol%), and temperature (80–120°C) .
- Design : Use a 2 full factorial design to evaluate main effects and interactions. Replicate trials to assess reproducibility.
- Analysis : Perform ANOVA to identify significant factors. For example, solvent polarity may account for 60% of yield variability .
Q. How should researchers resolve discrepancies between experimental and computational data for this compound’s thermal stability?
- Methodological Answer :
- Data Validation : Cross-check thermogravimetric analysis (TGA) results with DFT-predicted decomposition pathways. For example, experimental decomposition at 250°C vs. simulated bond dissociation energies .
- Error Sources : Assess impurities (via HPLC) or instrumental calibration errors. Replicate experiments under controlled humidity .
- Statistical Tools : Apply t-tests or confidence intervals to determine if differences are statistically significant .
Guidelines for Data Presentation and Analysis
- Structural Representations : Use IUPAC nomenclature and skeletal formulas (Fig. 1, ).
- Statistical Reporting : Include standard deviations and p-values for replicate measurements .
- Ethical Compliance : Adhere to laboratory safety standards (OSHA, GHS) and declare conflicts of interest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
